molecular formula C14H20N2O2 B8788558 Ethyl 1-benzylpiperazine-2-carboxylate CAS No. 134749-45-4

Ethyl 1-benzylpiperazine-2-carboxylate

Cat. No. B8788558
M. Wt: 248.32 g/mol
InChI Key: IAEHFMBLCHNXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzylpiperazine-2-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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properties

CAS RN

134749-45-4

Product Name

Ethyl 1-benzylpiperazine-2-carboxylate

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 1-benzylpiperazine-2-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)13-10-15-8-9-16(13)11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3

InChI Key

IAEHFMBLCHNXJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCCN1CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 1,4-dibenzylpiperazine-2-carboxylate (6.76 g, 20 mmol) in 1,2-dichloroethane (20 mL) was added 1-chloroethyl carbonochloridate (3.15 g, 22 mmol) dropwise over a period of 30 minutes at 0° C., and the mixture was stirred at the temperature for another 15 minutes. Then the mixture was stirred at 90° C. for 1 hour. The mixture was concentrated in vacuo, and to the residue was added methanol (15 mL). The mixture was stirred at 70° C. for 1 hour and concentrated in vacuo. The residue was diluted with water and washed with DCM. The aqueous layer was adjusted to pH 9 with NaHCO3 aqueous solution and extracted with DCM. The organic layer was dried over Na2SO4, and concentrated in vacuo to give the title compound as yellow oil (3.06 g, 60%). The compound was characterized by the following spectroscopic data:
Quantity
6.76 g
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3.15 g
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20 mL
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Yield
60%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under argon at 0° C., to a solution of ethyl 1,4-dibenzylpiperazine-2-carboxylate (10 g) in dichloroethane (40 mL) a solution of 1-chloroethyl chloroformate (4.73 mL) in dichloroethane (14 mL) was added dropwise over a period of 10 min. The reaction mixture was stirred for 15 minutes at 0° C., and then heated to reflux overnight. The solvent was evaporated and the crude material was dissolved in ethanol and heated at reflux overnight. The solvent was evaporated and the residue was dissolved in water and extracted with diethyl ether (×2) and CH2Cl2 (×2). A saturated solution of NaHCO3 was then added to the water phase, and the inorganic phase was extracted with CH2Cl2 (×2). The organic layers were then combined, washed with brine, dried (Na2SO4), filtered and concentrated to give 1-benzyl-piperazine-2-carboxylic acid ethyl ester as crude product, MS: 248.9 ([M+H]+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.73 mL
Type
reactant
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Quantity
40 mL
Type
solvent
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Quantity
14 mL
Type
solvent
Reaction Step One

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